molecular formula C17H20N4O3 B10976856 (2,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(2,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10976856
M. Wt: 328.4 g/mol
InChI Key: CREJJIHQXZAVQY-UHFFFAOYSA-N
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Description

(2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the dimethoxyphenyl group can be synthesized through a series of methylation reactions, while the pyrimidinyl piperazino moiety may be prepared via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

(2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby altering the metabolic processes within a cell.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE include:

  • (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]ETHANONE
  • (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]PROPANE

Uniqueness

What sets (2,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from these similar compounds is its specific structural configuration, which may confer unique chemical properties and biological activities. This uniqueness makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H20N4O3/c1-23-13-4-5-14(15(12-13)24-2)16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11H2,1-2H3

InChI Key

CREJJIHQXZAVQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)OC

Origin of Product

United States

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